molecular formula C10H8BrN3O B2419858 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one CAS No. 2089807-98-5

5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one

Cat. No.: B2419858
CAS No.: 2089807-98-5
M. Wt: 266.098
InChI Key: INNPNCHTGJZELH-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and a pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and pyridine derivatives for the alkylation step .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled production of large quantities of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazinones, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other protein targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazinone core play crucial roles in binding to these targets, potentially inhibiting their activity. The pyridin-3-ylmethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. Additionally, the combination of the pyrazinone core and the pyridin-3-ylmethyl group provides a versatile scaffold for the development of new compounds with potential biological activities .

Properties

IUPAC Name

5-bromo-1-(pyridin-3-ylmethyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-2-1-3-12-4-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNPNCHTGJZELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(N=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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